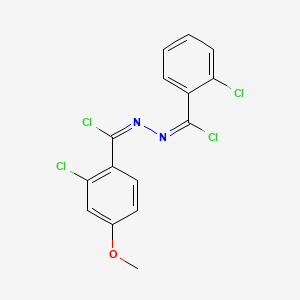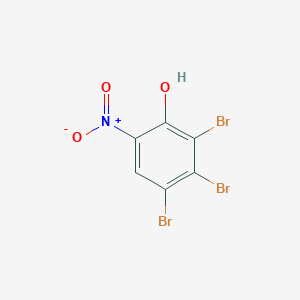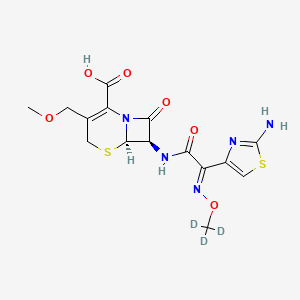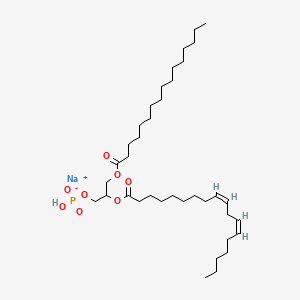
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate: is a complex organic compound with a unique structure that includes both unsaturated and saturated fatty acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate typically involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the ester and phosphate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the phosphate group, converting it to a phosphite or phosphonate.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Phosphites, phosphonates, and reduced ester derivatives.
Substitution: Various substituted esters and phosphates.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in cell membrane structure and function due to its amphiphilic nature.
- Investigated for its potential as a drug delivery agent, facilitating the transport of therapeutic molecules across cell membranes.
Medicine:
- Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications in treating various diseases.
- Potential use in the formulation of lipid-based drug delivery systems.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
- Employed in the food industry as an additive to improve texture and stability of products.
Mechanism of Action
The mechanism of action of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways:
Cell Membranes: The compound targets lipid bilayers, altering their physical properties.
Signal Transduction Pathways: By modifying membrane fluidity, it can affect the function of membrane-bound receptors and enzymes.
Transport Mechanisms: Enhances the transport of molecules across cell membranes, potentially improving the efficacy of drug delivery systems.
Comparison with Similar Compounds
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(stearoyloxy)propyl Hydrogen Phosphate
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(oleoyloxy)propyl Hydrogen Phosphate
Comparison:
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate is unique due to the presence of both palmitic acid and linoleic acid chains, which provide a balance of saturated and unsaturated fatty acids. This combination can influence the compound’s physical properties, such as melting point and solubility, as well as its biological activity.
- Similar compounds with different fatty acid chains may exhibit variations in their amphiphilic properties, affecting their integration into cell membranes and their overall biological activity.
Properties
Molecular Formula |
C37H68NaO8P |
|---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
sodium;[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-; |
InChI Key |
IYNPOFCKGPJAFU-DAOOIZRISA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






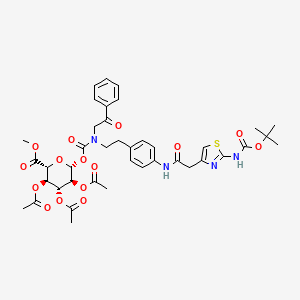
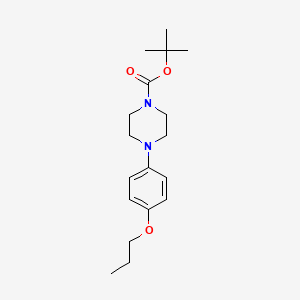


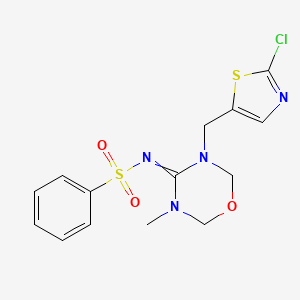
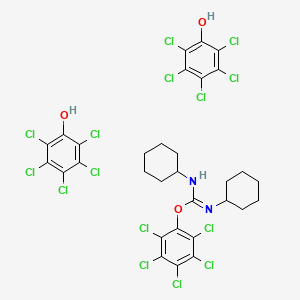
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
